molecular formula C7H14N2O B2872612 5-Amino-1-ethylpiperidin-2-one CAS No. 1334146-74-5

5-Amino-1-ethylpiperidin-2-one

货号: B2872612
CAS 编号: 1334146-74-5
分子量: 142.202
InChI 键: RBCSGAQELOXODH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Product Overview 5-Amino-1-ethylpiperidin-2-one is an organic compound with the molecular formula C 7 H 14 N 2 O and a molecular weight of 142.20 g/mol . It is characterized by its piperidin-2-one core structure, substituted with an amino group at the 5-position and an ethyl group on the nitrogen atom. The compound is assigned CAS Number 1334146-74-5 and MDL Number MFCD19982590 . Research Applications and Value As a functionalized piperidin-2-one, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Piperidine derivatives are fundamental scaffolds found in a wide range of pharmaceuticals and biologically active molecules . The presence of both an amino group and a lactam (cyclic amide) within its structure provides two distinct reactive sites for chemical modification. Researchers can utilize this compound to create diverse chemical libraries or to incorporate a specific heterocyclic architecture into more complex target molecules. Safety and Handling This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information. The compound should be stored as recommended, sealed in a dry environment .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-amino-1-ethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-5-6(8)3-4-7(9)10/h6H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCSGAQELOXODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(CCC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Amino 1 Ethylpiperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for 5-Amino-1-ethylpiperidin-2-one

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, two primary strategic disconnections are considered the most logical.

The first key disconnection is the C5-N bond of the amino group. This approach, based on a carbon-nitrogen bond formation, suggests a precursor such as a 1-ethylpiperidine-2,5-dione or a related ketone. The amino group could then be introduced in the forward synthesis via a reductive amination process.

A second strategic disconnection targets the amide bond within the lactam ring (N1-C2). This disconnection opens the ring to reveal a linear precursor, specifically a 5-amino-substituted N-ethyl pentanoic acid derivative. Cyclization of this linear molecule in the forward synthesis would form the desired piperidinone core.

These disconnections lead to two primary retrosynthetic pathways, illustrated below, which guide the development of synthetic routes from simple starting materials.

Figure 1: Key Retrosynthetic Disconnections for this compound

Development of Novel Synthetic Pathways for this compound

Building upon the retrosynthetic analysis, several synthetic pathways can be devised. These routes focus on efficiently constructing the piperidinone ring and introducing the required functional groups.

Cyclization Reactions for Piperidinone Core Formation

The formation of the six-membered piperidinone ring is a critical step in the synthesis. Several methods are applicable for constructing this δ-lactam core.

One common approach is the Dieckmann condensation of a diester precursor, followed by hydrolysis and decarboxylation, which is a powerful method for forming cyclic ketones. dtic.mil A variation involves the intramolecular cyclization of a δ-amino acid derivative. For the target molecule, a linear precursor such as ethyl 5-(ethylamino)pentanoate could be synthesized and subsequently cyclized under thermal or base-catalyzed conditions to form the N-ethyl lactam ring.

Multicomponent reactions (MCRs) offer a highly efficient, atom-economical route to polysubstituted piperidinones. nih.gov A potential MCR strategy could involve the reaction of an ethylamine (B1201723) equivalent, a suitable four-carbon synthon, and a source of the C2 carbonyl in a one-pot procedure. nih.govresearchgate.net For instance, the Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that combines an aldehyde, an amine, and a β-dicarbonyl compound to form a 4-piperidone (B1582916) skeleton, which could be further elaborated. wikipedia.org

Introduction of the Amino Group via Reductive Amination or Nucleophilic Substitution

With the piperidinone core established, the next key transformation is the introduction of the amino group at the C5 position.

Reductive Amination: This is a versatile and widely used method for forming C-N bonds. researchgate.net The synthesis would begin with a 1-ethylpiperidine-2,5-dione precursor. This diketone can react with ammonia (B1221849) or a protected amine equivalent (like hydroxylamine (B1172632) or a benzylamine) to form an intermediate imine or enamine, which is then reduced in situ to the desired 5-amino product. A variety of reducing agents can be employed for this transformation. researchgate.netresearchgate.netunifi.it

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Advantages Disadvantages
Sodium cyanoborohydride (NaBH3CN) Mild, selective for imines over ketones Toxic cyanide byproduct
Sodium triacetoxyborohydride (B8407120) (STAB) Mild, non-toxic, effective in acidic media Moisture sensitive, relatively expensive

Nucleophilic Substitution: An alternative strategy involves the displacement of a suitable leaving group at the C5 position by an amine nucleophile. A precursor such as 5-bromo-1-ethylpiperidin-2-one or 5-tosyloxy-1-ethylpiperidin-2-one could be synthesized. Subsequent reaction with ammonia, or a protected nitrogen source like sodium azide (B81097) followed by reduction, would yield the target 5-amino compound. researchgate.net

Stereoselective and Asymmetric Synthesis Approaches for this compound

The C5 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The development of stereoselective syntheses to obtain a single enantiomer is crucial.

Chiral Pool Synthesis: One of the most effective strategies is to start from a readily available, enantiopure starting material from the "chiral pool." L-glutamic acid is an ideal candidate. Through a series of established transformations including reduction and cyclization, L-glutamic acid can be converted into a chiral piperidinone scaffold, preserving the stereochemistry that will become the C5 center of the target molecule. researchgate.netresearchgate.net

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, an asymmetric hydrogenation of an enamine precursor derived from 1-ethyl-1,5,6,7-tetrahydropyridin-2-one could establish the chiral center at C5. Chiral transition metal catalysts, often based on rhodium or iridium with chiral phosphine (B1218219) ligands, are commonly used for such transformations. youtube.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, a chiral amine could be used to form a chiral hydrazone from a 5-keto piperidinone precursor, directing the stereoselective alkylation or reduction at the adjacent position. lookchem.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles aims to make the synthesis more environmentally benign, safer, and more efficient. nih.gov

Atom Economy: Utilizing multicomponent reactions to construct the piperidinone core is an excellent example of maximizing atom economy, as most of the atoms from the starting materials are incorporated into the final product. researchgate.net

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. Research has shown that piperidone derivatives can be synthesized in more environmentally friendly media, such as deep eutectic solvents (e.g., a glucose-urea mixture), which are non-toxic, biodegradable, and recyclable. asianpubs.org

Catalysis: Employing catalysts, rather than stoichiometric reagents, reduces waste. Acid or base-catalyzed cyclizations and metal-catalyzed hydrogenations are key examples. figshare.comresearchgate.net

Renewable Feedstocks: Starting syntheses from bio-renewable materials, such as amino acids (e.g., glutamic acid), reduces the reliance on petrochemical feedstocks. researchgate.netsciencemadness.org

Catalyst Development and Optimization for this compound Formation

Catalysis is central to the efficient synthesis of this compound, playing roles in ring formation, functional group introduction, and stereochemical control.

For the piperidinone ring formation via cyclization of a linear amino ester, acid or base catalysts are typically optimized. Simple catalysts like sodium ethoxide or p-toluenesulfonic acid can be effective. dtic.mil

In the introduction of the amino group via reductive amination, optimization of the hydrogenation catalyst is key. Palladium, platinum, and nickel catalysts are common. researchgate.net Catalyst choice can influence selectivity and reaction conditions (temperature, pressure). For example, silica (B1680970) (SiO2) has been shown to be a selective catalyst for the vapor-phase synthesis of piperidine (B6355638) from 5-amino-1-pentanol, suggesting its potential applicability in related cyclizations. researchgate.net

For stereoselective synthesis, the development of novel organocatalysts and transition metal catalysts is an active area of research. rsc.orgresearchgate.net For instance, palladium-catalyzed ring-opening aminolysis of related lactone systems has been developed for the stereocontrolled synthesis of substituted piperidinones, a strategy that could be adapted for this target. rsc.org

Table 2: Potential Catalytic Steps in the Synthesis of this compound

Synthetic Step Reaction Type Catalyst Examples
Piperidinone Core Formation Intramolecular Cyclization p-Toluenesulfonic acid (acid), Sodium ethoxide (base)
Introduction of Amino Group Reductive Amination H2/Palladium on Carbon, H2/Raney Nickel

Derivatization and Analog Synthesis of this compound for Research Purposes

The derivatization of this compound is crucial for developing a library of analogs for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into transformations involving the piperidinone ring and those targeting the exocyclic amino group.

Modifications to the piperidinone ring of 5-aminopiperidin-2-one (B114697) analogs can introduce steric and electronic changes that influence their biological activity and pharmacokinetic properties. A key strategy for such modifications is the diastereoselective C-alkylation of the piperidinone scaffold. While specific examples for the 1-ethyl derivative are not extensively documented, studies on related 5-aminopiperidin-2-ones demonstrate the feasibility of this approach. For instance, after N-protection of the lactam, C-alkylation can be achieved, with the stereochemical outcome being influenced by the position of the amino group. In the case of 4-aminopiperidin-2-ones, alkylation has been observed to proceed with exclusive trans configuration, while cis selectivity is typical for the alkylation of 5-amino lactams nih.govresearchgate.net.

These findings suggest that the piperidinone ring of this compound could be similarly functionalized at the C3 or C4 positions to generate a diverse range of substituted analogs. The choice of protecting group on the lactam nitrogen and the reaction conditions would be critical in controlling the regioselectivity and stereoselectivity of the alkylation.

The primary amino group at the 5-position is a prime site for derivatization, allowing for the introduction of a wide array of functional groups through various chemical reactions. Common modifications include acylation, sulfonylation, and the formation of carbamates and ureas.

Acylation of the amino group can be readily achieved using acid chlorides, anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. For example, the related compound (±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-one has been successfully acylated with N-protected amino acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) academie-sciences.fr. This approach allows for the introduction of amino acid moieties, which can serve as mimetics of peptide structures and modulate biological activity.

Another common modification is the formation of carbamates. Reaction of the amino group with chloroformates, such as methyl chloroformate, in the presence of a base like triethylamine, yields the corresponding methyl carbamate (B1207046) derivative academie-sciences.fr. This transformation is useful for introducing a variety of alkoxycarbonyl groups, which can alter the polarity and hydrogen bonding capacity of the molecule.

The table below summarizes potential derivatization reactions at the amino group based on studies of analogous compounds.

Reaction TypeReagents and ConditionsResulting Functional GroupReference
AcylationN-protected amino acid, DCC, CH₂Cl₂Amide academie-sciences.fr
Carbamate FormationMethyl chloroformate, Et₃N, CH₂Cl₂Methyl Carbamate academie-sciences.fr
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary Amine smolecule.com
SulfonylationSulfonyl chloride, BaseSulfonamideGeneral knowledge

Alkylation: The amino group of this compound can undergo nucleophilic substitution reactions with alkyl halides to produce secondary and tertiary amine derivatives smolecule.com. Reductive amination provides an alternative and often more controlled method for alkylation. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride and sodium triacetoxyborohydride smolecule.com.

Acylation: As previously mentioned, acylation is a straightforward method for modifying the amino group. The choice of acylating agent can be tailored to introduce a wide range of functionalities. For instance, acylation with propionic anhydride (B1165640) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is an effective method used for attaching acyl groups to chiral auxiliaries and can be applied to aminopiperidinones williams.edu. For more complex acylations, such as the introduction of amino acid fragments, peptide coupling reagents like DCC, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are commonly employed to facilitate amide bond formation under mild conditions academie-sciences.fr.

The following table provides examples of acylation and alkylation strategies applicable to the amino group of 5-aminopiperidinone structures.

StrategyReagent ExampleConditionsProduct TypeReference
AcylationPropionic AnhydrideDMAPPropanamide derivative williams.edu
AcylationN-Boc-AlanineDCC, CH₂Cl₂, -15 °C to RTDipeptide-like structure academie-sciences.fr
Reductive AlkylationFormaldehydeNaBH(OAc)₃, CH₂Cl₂N-Methyl derivative smolecule.com
Reductive AlkylationAcetaldehydeNaBH(OAc)₃, CH₂Cl₂N-Ethyl derivative smolecule.com

Reaction Mechanism Elucidation in this compound Synthesis

One general approach to substituted piperidinones is through intramolecular cyclization reactions nih.gov. For the synthesis of 5-aminopiperidin-2-ones, a key intermediate would be a suitably protected 5-amino-6-hydroxyhexanoic acid derivative or a related species. The synthesis of enantiopure 4- and 5-aminopiperidin-2-ones has been achieved starting from aspartic acid, proceeding through a 1,4-bis-electrophile intermediate which undergoes regioselective functionalization and subsequent lactamization nih.govresearchgate.net.

A potential mechanistic pathway for the formation of the 5-aminopiperidin-2-one ring could involve an intramolecular nucleophilic attack of a nitrogen atom onto an activated carboxylic acid derivative (such as an ester or acyl chloride) or a Michael addition followed by cyclization. For example, the synthesis of 5-amino and 4-hydroxy-2-phenylsulfonylmethylpiperidines has been accomplished from functionalized N-benzyloxycarbonylpiperidin-2-ones through the opening of the lactam ring followed by a reductive aminocyclization researchgate.net. This suggests that a reductive amination-cyclization cascade could be a viable mechanism for forming the 5-aminopiperidinone ring from a linear amino-aldehyde or amino-ketone precursor.

Further research, including kinetic studies and computational modeling, would be necessary to fully elucidate the specific reaction mechanisms and transition states involved in the synthesis of this compound.

Structure Activity Relationship Sar and Structural Biology of 5 Amino 1 Ethylpiperidin 2 One

Conformational Analysis and Stereochemical Implications of 5-Amino-1-ethylpiperidin-2-one

The structural characteristics of this compound are fundamental to its biological activity. The piperidinone core, a six-membered heterocyclic scaffold, is a prevalent feature in many pharmacologically active compounds. frontiersin.org

The piperidine (B6355638) ring in such compounds typically adopts a chair conformation to minimize steric strain. acs.org For this compound, the substituents—an ethyl group at the N1 position and an amino group at the C5 position—influence this conformation. The C5 position is a stereocenter, meaning the compound exists as two distinct enantiomers, (R)-5-Amino-1-ethylpiperidin-2-one and (S)-5-Amino-1-ethylpiperidin-2-one. The spatial arrangement of the amino group (either axial or equatorial) in each enantiomer is critical, as stereochemistry often dictates the affinity and nature of interactions with biological targets. rsc.orgsapub.org The specific three-dimensional arrangement resulting from the substitution pattern is a key factor in its potential interactions with receptors or enzymes.

Chiral Recognition and Enantioselective Interactions

Chirality plays a crucial role in the physical, chemical, and biological properties of molecules. frontiersin.org The ability of a biological receptor, which is itself chiral, to distinguish between the enantiomers of a chiral ligand is known as chiral recognition. researchgate.netpdx.edu This process is often highly selective, leading to one enantiomer being significantly more active than the other. nih.govmdpi.com

For this compound, the two enantiomers will interact differently with a chiral binding site. The precise spatial orientation of the amino group, the lactam carbonyl, and the N-ethyl group creates distinct three-dimensional pharmacophores. These differences can lead to variations in binding affinity and selectivity for a given receptor. mdpi.com Studies on analogous chiral piperidine derivatives have consistently shown that enantiomers can exhibit markedly different receptor-binding profiles and biological activities. nih.gov For instance, the binding affinity and selectivity of receptors are highly dependent on the coordinating strength of the solvent and the specific interactions formed by the chiral ligand. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and guiding the design of more potent analogs. researchgate.netresearchgate.net

For analogs of this compound, a QSAR study would involve compiling a dataset of structurally related compounds with their measured biological activities (e.g., IC₅₀ values). Molecular descriptors, which quantify various physicochemical properties (such as steric, electronic, and hydrophobic characteristics), are then calculated for each compound. Statistical methods are employed to generate a QSAR equation that links these descriptors to the observed activity.

A typical QSAR model is evaluated by its statistical significance, indicated by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high r² value (close to 1.0) suggests a strong correlation between the descriptors and the activity for the training set of molecules, while a high q² value indicates the model's predictive power for new, untested compounds. nih.gov

Table 1: Illustrative Data for a QSAR Model of Piperidinone Analogs

This table is for illustrative purposes to demonstrate the components of a QSAR study based on methodologies applied to analogous compound series.

DescriptorContribution to ActivityInterpretation
Steric (e.g., Molar Refractivity) Positive coefficientSuggests that bulkier substituents in a specific region may enhance biological activity. nih.gov
Electronic (e.g., Dipole Moment) Negative coefficientIndicates that lower polarity in a certain area of the molecule could be favorable for activity.
Hydrophobic (e.g., logP) Positive coefficientSuggests that increased lipophilicity may improve activity, possibly by enhancing membrane permeability. researchgate.net

Such models can reveal which structural features are critical for activity. For example, a QSAR study might show that electron-withdrawing groups on an aromatic substituent or the presence of a hydrogen bond donor at a specific position are crucial for high affinity. frontiersin.orgnih.gov

Ligand-Receptor Interaction Profiling and Binding Modes

The potential biological activity of this compound is dictated by the interactions it can form within a receptor's binding pocket. Its functional groups are key to this profile:

Amino Group (-NH₂): Can act as a hydrogen bond donor. When protonated at physiological pH, it can form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu). nih.gov

Lactam Carbonyl (C=O): Can act as a hydrogen bond acceptor, interacting with donor residues such as threonine (Thr) or serine (Ser). frontiersin.org

Ethyl Group (-CH₂CH₃): Provides a hydrophobic region that can engage in van der Waals interactions with nonpolar residues in the binding site.

Studies on structurally related piperidinol derivatives have shown that the amino and hydroxyl groups can anchor the ligand in the binding pocket through hydrogen bonds with key residues. nih.gov The specific nature of these interactions defines the compound's binding mode and its affinity for the target. mdpi.com

Molecular Docking and Dynamics Simulations for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rasayanjournal.co.innih.gov This method helps to visualize the binding mode and estimate the binding affinity, often expressed as a binding energy score in kcal/mol, where a more negative value indicates a stronger interaction. nih.govtandfonline.com

For this compound, docking studies would be performed against a target protein to predict its binding conformation. Following docking, molecular dynamics (MD) simulations are often employed. MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to assess the stability of the predicted binding pose and the key interactions. researchgate.netplos.org The stability of the system can be evaluated by analyzing parameters like the root-mean-square deviation (RMSD) of the protein backbone. rasayanjournal.co.in

Table 2: Example Molecular Docking Results for Piperidine-Containing Ligands Against Various Receptors

This table presents data from studies on analogous compounds to illustrate typical docking outcomes.

Ligand AnalogTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Ligand 6Z5 BACE-1-10.1Not specified
Ligand F1B γ-secretase-9.4Not specified
Curculigoside Analog 34 Alpha-glucosidase-6.74Asp327, Asp203, Arg526
Curculigoside Analog 43 Alpha-glucosidase-6.81Asp327, Asp203, Arg526

Data sourced from references rasayanjournal.co.innih.gov.

These computational techniques are crucial for understanding how a ligand fits into its receptor and for guiding the design of new derivatives with improved affinity and selectivity. nih.gov

Site-Directed Mutagenesis Studies for Receptor Validation

While computational methods like docking provide valuable hypotheses about ligand-receptor interactions, these predictions require experimental validation. u-strasbg.fr Site-directed mutagenesis (SDM) is a powerful molecular biology technique used for this purpose. nih.gov It involves systematically mutating specific amino acid residues within the receptor's binding site and then measuring the ligand's binding affinity to the mutated receptor. nih.govacs.org

If docking studies for this compound were to predict a critical hydrogen bond between its amino group and an aspartic acid residue in the receptor, an SDM experiment could be designed. The aspartic acid could be mutated to a residue that cannot form this interaction, such as alanine. A significant reduction or complete loss of binding affinity for the compound to the mutated receptor would provide strong evidence confirming the importance of that specific residue and validating the predicted binding mode. u-strasbg.frsci-hub.se This technique is essential for building a detailed and accurate understanding of the structural basis of ligand recognition. nih.govacs.org

Structure-Based Design Principles Applied to this compound Derivatives

Structure-based drug design utilizes the three-dimensional structural information of the ligand-receptor complex to rationally design more effective compounds. nih.govgoogle.com By understanding the binding mode of a lead compound like this compound, medicinal chemists can make targeted modifications to improve its pharmacological properties. researchgate.netresearchgate.net

Key principles of this approach include:

Optimizing Key Interactions: If a hydrogen bond is identified as crucial but suboptimal, the ligand can be modified to improve the geometry or strength of this interaction.

Filling Unoccupied Pockets: If the binding site contains an empty hydrophobic pocket adjacent to the ligand, extending a part of the molecule (e.g., the N-ethyl group) with a larger, appropriately shaped hydrophobic group could increase van der Waals contacts and improve binding affinity. nih.gov

Enhancing Selectivity: By examining the differences in the binding sites of related receptors (e.g., receptor subtypes), derivatives can be designed that exploit these differences to achieve greater selectivity, thereby potentially reducing side effects. nih.gov

This iterative cycle of design, synthesis, and testing, guided by structural insights, is a cornerstone of modern drug discovery and has been successfully applied to develop potent and selective inhibitors based on piperidine and related scaffolds. nih.govresearchgate.net

Design of Targeted Chemical Probes

The design of targeted chemical probes is a critical step in elucidating the biological function and therapeutic potential of a compound. emory.edu For this compound, the development of such probes would be guided by its core structure and the principles of probe design, which often involve the incorporation of a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) and a reactive group for covalent labeling of the target protein.

Given that many piperidinone derivatives target enzymes, a common strategy for probe design is to create activity-based probes (ABPs). An ABP for a target of this compound might feature the core piperidinone scaffold to maintain binding affinity and selectivity, with a strategically placed electrophilic "warhead" to covalently modify a nucleophilic residue in the active site of the target enzyme. The choice of the reactive group would depend on the nature of the target's active site residues.

Furthermore, the design process would benefit from computational modeling to predict the optimal attachment point for the linker and reporter tag to minimize interference with target binding. The ethyl group on the piperidinone nitrogen or a modification of the amino group could serve as potential attachment points. The ultimate goal is to create a probe that retains the binding characteristics of the parent molecule while enabling the detection and identification of its cellular targets.

Chemoinformatics and Database Mining of this compound Related Structures

Chemoinformatics and database mining are powerful tools for exploring the chemical space around this compound and identifying potentially bioactive related structures. acs.orgnih.gov These computational approaches can help in predicting the physicochemical properties, biological activities, and potential targets of novel compounds based on their structural similarity to known molecules.

Quantitative Structure-Activity Relationship (QSAR) studies on piperidinone derivatives have been employed to build models that correlate structural features with biological activity, such as cytotoxicity or enzyme inhibition. researchgate.net For example, Group-based QSAR (G-QSAR) models have been developed for piperidinone-derived inhibitors of the p53-MDM2 interaction, providing insights into the structural requirements for activity. researchgate.net Such models could be applied to a virtual library of this compound analogs to prioritize compounds for synthesis and biological testing.

Molecular docking simulations are another key chemoinformatic technique used to predict the binding mode of piperidinone derivatives within the active site of a target protein. mdpi.com These simulations can help to rationalize observed SAR and guide the design of more potent and selective analogs. For instance, docking studies of DPP-IV inhibitors have elucidated the critical interactions between the piperidinone scaffold and the enzyme's active site residues. nih.gov

Database mining of large chemical databases like PubChem, ChEMBL, and the Crystallography Open Database can uncover existing compounds with the this compound scaffold or related substructures. nih.gov This can reveal previously reported biological activities, synthetic routes, and structural data that can inform future research. Mining patent databases can also provide valuable information on the therapeutic applications of structurally similar compounds.

Below is a table summarizing various piperidinone derivatives and related compounds mentioned in the context of SAR and chemoinformatic studies, which provide a framework for understanding the potential of this compound.

Compound NameContext/Significance
CarmegliptinA DPP-IV inhibitor with a piperidinone-like scaffold, used in SAR studies. researchgate.net
3,5-bis(benzylidene)piperidin-4-onesA class of cytotoxic compounds studied for their anticancer activity. drugdesign.org
Spiro-oxindoleAn analog of piperidinone derivatives investigated as p53-HDM2 inhibitors. researchgate.net
RemoxiprideA dopamine (B1211576) D-2 receptor antagonist with a structurally related core.
VildagliptinA DPP-IV inhibitor used as a reference in comparative binding affinity studies. nih.gov

This interactive table provides a snapshot of the diverse biological activities associated with the broader class of piperidinone-containing molecules.

Pharmacological and Mechanistic Biological Studies of 5 Amino 1 Ethylpiperidin 2 One in Vitro Focus

In Vitro Pharmacological Receptor Profiling of 5-Amino-1-ethylpiperidin-2-one

There is no available data from in vitro screening assays that would define the binding affinity or functional activity of this compound at various biological targets.

Cellular Mechanism of Action Studies

The precise cellular mechanisms through which this compound might exert biological effects have not been elucidated in any published research.

Computational and Theoretical Chemistry of 5 Amino 1 Ethylpiperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For 5-Amino-1-ethylpiperidin-2-one, such studies would provide invaluable insights.

Electronic Structure Elucidation (HOMO-LUMO analysis)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), guiding predictions of its reaction mechanisms.

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic signatures.

NMR (Nuclear Magnetic Resonance): Calculations could predict the ¹H and ¹³C NMR chemical shifts, which are fundamental for structural confirmation.

IR (Infrared): Theoretical IR spectroscopy can predict the vibrational frequencies corresponding to different functional groups, such as the C=O stretch of the lactam ring and the N-H bends of the amino group.

UV-Vis (Ultraviolet-Visible): Predictions of electronic transitions would help in understanding the molecule's behavior when exposed to UV or visible light.

Molecular Modeling and Simulation

Molecular modeling and simulations offer a dynamic perspective on molecular behavior and interactions.

Conformation Sampling and Energy Landscapes

The piperidinone ring of this compound can adopt various conformations, such as chair, boat, or twist-boat forms. Conformation sampling would identify the most stable, low-energy conformations and the energy barriers between them. This is critical for understanding its three-dimensional structure and how it might interact with other molecules.

Protein-Ligand Docking Simulations with this compound

Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. If a biological target for this compound were identified, docking simulations could predict its binding mode and estimate the strength of the interaction. This would be a foundational step in any drug discovery process involving this compound.

Molecular Dynamics Simulations for Binding Stability

Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a detailed view of the atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. This would offer a more realistic and dynamic picture of the interaction compared to the static view provided by docking.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful quantum-chemical method used to investigate the electronic structure of molecules. fu-berlin.de It is widely applied to elucidate reaction mechanisms and identify transition states, which are high-energy structures along a reaction coordinate. fu-berlin.deyoutube.com For a molecule like this compound, DFT calculations could provide significant insights into its reactivity, stability, and the pathways of its chemical transformations.

DFT calculations can be employed to model various potential reactions involving this compound. For instance, the amino group and the lactam functionality present potential sites for a range of chemical reactions. DFT can be used to map the potential energy surface for these reactions, helping to identify the most likely reaction pathways by calculating the energies of reactants, products, and intermediate transition states. mdpi.com The B3LYP hybrid functional is a commonly used DFT method for organic molecules, often providing accurate results. mdpi.com

A key aspect of these studies is the identification of the transition state, which represents the energy barrier of a reaction. fu-berlin.de By calculating the vibrational frequencies, a true transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. fu-berlin.de For example, in a hypothetical intramolecular cyclization or rearrangement of this compound, DFT could pinpoint the exact geometry and energy of the transition state, thus determining the kinetic feasibility of the reaction. mdpi.com

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for a Reaction of this compound

ParameterReactant (this compound)Transition StateProduct
Total Energy (Hartree)-498.765-498.721-498.802
Enthalpy (kcal/mol)027.6-23.2
Gibbs Free Energy (kcal/mol)029.8-20.5
Imaginary Frequencies01 (at -254 cm⁻¹)0

Note: The data in this table is hypothetical and for illustrative purposes to show what a DFT study would yield.

Prediction of Biological Activity using In Silico Approaches

In silico methods, which utilize computer simulations, are instrumental in the early phases of drug discovery for predicting the potential biological activities of new chemical entities. clinmedkaz.org For this compound, various in silico tools can be used to generate a spectrum of probable biological targets and pharmacological effects. clinmedkaz.org

One common approach is to use online platforms like PASS (Prediction of Activity Spectra for Substances), which predict a wide range of biological activities based on the structure of the compound. clinmedkaz.org These predictions are based on structure-activity relationships derived from a large database of known bioactive compounds. For this compound, such a prediction could suggest potential activities such as enzymatic inhibition, receptor antagonism, or other pharmacological effects. clinmedkaz.org

Another aspect of in silico prediction involves evaluating the molecule's drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). mdpi.com Models like Lipinski's Rule of Five can be applied to assess the oral bioavailability of a compound. scipublications.com Computational tools can calculate key physicochemical properties such as molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. scipublications.comu-strasbg.fr

Table 2: Predicted Biological Activities and Physicochemical Properties for this compound

Prediction TypeParameterPredicted Value/ActivityProbability
Biological Activity (Hypothetical PASS Results) Enzyme InhibitorProtease InhibitorPa > 0.7
Receptor BindingGPCR LigandPa > 0.5
Anti-inflammatoryYesPa > 0.6
Drug-Likeness (Lipinski's Rule of Five) Molecular Weight156.21 g/mol Compliant (<500)
LogP-0.25Compliant (<5)
Hydrogen Bond Donors1Compliant (<5)
Hydrogen Bond Acceptors2Compliant (<10)

Note: The data in this table is generated for illustrative purposes. Pa refers to the probability of being active.

Cheminformatics Approaches for Virtual Screening

Cheminformatics combines computational techniques with chemical information to aid in the drug discovery process. healthbiotechpharm.org Virtual screening is a key cheminformatics technique that involves the computational screening of large libraries of compounds to identify those with a high probability of binding to a specific biological target. healthbiotechpharm.orgnih.gov

If a potential biological target for this compound were identified, for instance through the in silico predictions mentioned above, virtual screening could be used to explore its binding mode and affinity. This can be done through two main approaches: ligand-based and structure-based virtual screening.

In ligand-based virtual screening, a known active molecule is used as a template to search for other compounds with similar properties. healthbiotechpharm.org If a known ligand for a target shares structural features with this compound, this approach could be used.

In structure-based virtual screening, the three-dimensional structure of the target protein is used. nih.gov Molecular docking simulations would be performed to predict the binding pose and affinity of this compound within the active site of the target protein. dntb.gov.ua These simulations calculate a docking score, which estimates the binding energy, and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the protein's amino acid residues. dntb.gov.ua

Table 3: Hypothetical Virtual Screening Docking Results for this compound against a Kinase Target

ParameterValue
Target ProteinHypothetical Kinase XYZ
Docking Score (kcal/mol)-7.8
Predicted Interactions
Hydrogen BondsForms H-bonds with amino acid residues GLU-85, LYS-33
Hydrophobic InteractionsInteracts with LEU-135, VAL-21, ALA-45
Virtual Hit Assessment
Lipinski's Rule of FivePass
Predicted ADME ProfileFavorable

Note: This data is hypothetical and for illustrative purposes.

Analytical Methodologies for 5 Amino 1 Ethylpiperidin 2 One Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of 5-Amino-1-ethylpiperidin-2-one. Techniques such as NMR, Mass Spectrometry, IR, Raman, and UV-Visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of hydrogen atoms within the molecule. For this compound, the spectrum would exhibit characteristic signals for the ethyl group protons, the protons on the piperidinone ring, and the proton of the amino group. Based on analogous structures like 1,3-dimethyl-2-piperidone and 1-methyl-3-ethyl-2-piperidone, the N-ethyl protons would likely appear as a triplet (for the -CH₃) and a quartet (for the -NCH₂-). cdnsciencepub.com The protons on the piperidinone ring would present as complex multiplets. The chemical shifts are influenced by neighboring functional groups; for instance, the protons adjacent to the nitrogen and carbonyl groups would be shifted downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. Key signals would include the carbonyl carbon (C=O) of the lactam, which is typically observed in the range of 160-175 ppm. cdnsciencepub.com The carbons of the ethyl group and the piperidinone ring would also show distinct signals. The carbon atom attached to the amino group would have a characteristic chemical shift.

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and carbons. A COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the piperidinone ring and the ethyl group. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. researchgate.net

Interactive Data Table: Predicted NMR Data for this compound

Note: The following data is predictive and based on the analysis of structurally similar compounds such as N-alkylated piperidones. cdnsciencepub.comresearchgate.net Actual experimental values may vary.

¹H NMR (Proton)

Predicted Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~1.15Triplet3H-CH₂CH
~1.8-2.1Multiplet2H-CH ₂-CH(NH₂)
~2.3-2.5Multiplet2H-CH ₂-C=O
~3.2-3.4Quartet2H-NCH ₂CH₃
~3.5Multiplet1H-CH (NH₂)
~3.6-3.8Multiplet2H-NCH ₂- (ring)
(Variable)Broad Singlet2H-NH

¹³C NMR (Carbon)

Predicted Chemical Shift (δ ppm)Assignment
~12-15-CH₂C H₃
~25-30-C H₂-CH(NH₂)
~30-35-C H₂-C=O
~40-45-NC H₂CH₃
~50-55-C H(NH₂)
~55-60-NC H₂- (ring)
~170-175-C =O

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition of the molecule. rsc.org The expected molecular ion peak [M+H]⁺ for this compound (C₇H₁₄N₂O) would be observed at an m/z corresponding to its molecular weight plus the mass of a proton. Fragmentation patterns would likely involve the loss of the ethyl group, the amino group, or cleavage of the piperidinone ring, providing further structural evidence.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be characterized by a strong absorption band for the carbonyl (C=O) group of the lactam, typically appearing around 1625-1680 cm⁻¹. cdnsciencepub.com The N-H stretching vibrations of the primary amine would be visible in the region of 3300-3500 cm⁻¹, likely as two distinct peaks. C-H stretching vibrations from the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹. nist.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, would be employed. google.com The mobile phase would typically consist of a mixture of water (often with a buffer like phosphate) and an organic solvent such as methanol (B129727) or acetonitrile. rsc.orggoogle.com Detection would likely be performed using a UV detector at a low wavelength (e.g., ~210 nm) where the carbonyl group absorbs.

Chiral HPLC: Since this compound possesses a chiral center at the C5 position, it exists as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. This is critical in pharmaceutical research, as different enantiomers can have different biological activities. The separation is achieved using a chiral stationary phase (CSP). csfarmacie.czsigmaaldrich.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of chiral amines and amino acid derivatives. yakhak.org The mobile phase is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. yakhak.org The development of a successful chiral separation method allows for the determination of the enantiomeric excess (ee) of a sample. researchgate.netnih.gov

Gas Chromatography (GC) and GC-MS

GC-MS is instrumental in the separation and identification of components within a mixture. In the context of analyzing complex samples, such as those containing novel psychoactive substances, GC-MS provides reliable qualitative data. nih.gov The process involves injecting a sample, which is then vaporized and separated into its constituent parts in the GC column before being detected and identified by the mass spectrometer. researchgate.netrsc.org For instance, in the analysis of seized materials, a common procedure involves extracting the sample with a solvent like methanol, followed by ultrasonication and centrifugation to prepare it for GC-MS analysis. nih.gov

The electron ionization (EI) mass spectra generated by GC-MS reveal characteristic fragmentation patterns that serve as a chemical fingerprint for the compound. For piperidine (B6355638) derivatives, a common fragment ion at m/z 98 is often observed, corresponding to the methylpiperidine moiety, which is a key indicator for identification. nih.gov The selection of specific ions for monitoring, a technique known as selected ion monitoring (SIM), enhances the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the substance. koreascience.kr

Derivatization is a technique sometimes employed prior to GC-MS analysis to improve the volatility and thermal stability of compounds like "this compound". core.ac.uknih.gov Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) can be used to modify the chemical structure, leading to better chromatographic peak shapes and resolution. core.ac.uknih.gov

The following table outlines typical GC-MS parameters that can be adapted for the analysis of "this compound".

ParameterValue
Column 5% phenyl/95% methyl silicone (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness unodc.org
Injector Temperature 280°C unodc.org
Carrier Gas Helium at a constant flow of 1.2 mL/min unodc.org
Oven Program Initial temperature 80°C for 5 min, ramp to 300°C at 20°C/min, hold for 20 min unodc.org
Injection Volume 2 µL unodc.org
Split Ratio 5:1 unodc.org
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) nih.gov
Ionization Mode Electron Ionization (EI) core.ac.uk

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for the unambiguous structural elucidation of "this compound" and its complexes. uhu-ciqso.es

Single Crystal X-ray Diffraction of this compound and its Complexes

For piperidinone derivatives, SC-XRD can confirm the stereochemistry and reveal the preferred conformation of the piperidine ring, which can exist in chair, boat, or twist-boat forms. researchgate.net The analysis of related piperidine structures has shown that the piperidine ring can adopt various conformations depending on the substituents. researchgate.net The data obtained from SC-XRD, such as unit cell dimensions and space group, are crucial for understanding the solid-state packing and intermolecular interactions. aps.orgmdpi.com

Example Crystallographic Data for a Related Piperidine Derivative researchgate.net

ParameterValue
Crystal System Monoclinic researchgate.net
Space Group P2₁ researchgate.net
a (Å) 8.4627 (8) researchgate.net
b (Å) 12.8187 (11) researchgate.net
c (Å) 10.3926 (9) researchgate.net
β (°) ** 107.033 (3) researchgate.net
Volume (ų) **1077.95 (17) researchgate.net
Z 2 researchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray diffraction. nih.goviucr.org This analysis maps the electron distribution of a molecule within the crystal, providing insights into close contacts and hydrogen bonding. nih.gov

The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. nih.gov Different properties, such as d_norm (normalized contact distance), can be mapped onto this surface to highlight intermolecular interactions. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds. nih.gov

Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound iucr.org

Contact TypeContribution (%)
H···H70.4 iucr.org
C···H/H···C20.0 iucr.org
H···Cl/Cl···H8.3 iucr.org

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-IRD)

Advanced hyphenated techniques combine the separation power of chromatography with the specificity of various detectors, offering enhanced analytical capabilities for complex samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying compounds in biological matrices. nih.gov This technique is particularly useful for non-volatile or thermally labile compounds that are not amenable to GC-MS. mdpi.com The LC system separates the components of a mixture, which are then ionized and analyzed by two mass spectrometers in series (tandem MS). This allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions, a process known as multiple reaction monitoring (MRM), which significantly improves the signal-to-noise ratio and provides high specificity. nih.gov The development of an LC-MS/MS method involves optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation procedures like protein precipitation for plasma samples. nih.gov

Gas chromatography-infrared detection (GC-IRD) is a powerful tool for distinguishing between isomers. unodc.org While GC separates the components of a mixture, the IRD identifies them based on their unique infrared spectra. This is particularly valuable when mass spectrometry alone cannot differentiate between positional or structural isomers, as they may have similar fragmentation patterns. unodc.org The GC separates the isomers, and the IRD provides their individual vapor-phase IR spectra, allowing for unambiguous identification. unodc.org

In Vitro Metabolic Studies of 5 Amino 1 Ethylpiperidin 2 One

Metabolic Stability Assessment (in vitro)

Metabolic stability assays are designed to determine the rate at which a compound is broken down by metabolic enzymes. This is often expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. These studies are crucial for predicting how long a drug will last in the body.

Microsomal Stability (e.g., Human Liver Microsomes)

Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov They are widely used to assess the Phase I metabolic stability of new chemical entities. nih.govresearchgate.net In a typical assay, the test compound is incubated with liver microsomes and cofactors like NADPH, and the disappearance of the parent compound is monitored over time. nih.gov

No published data on the microsomal stability of 5-Amino-1-ethylpiperidin-2-one were found. Therefore, a data table for its half-life and intrinsic clearance in human liver microsomes cannot be provided.

Plasma and Serum Stability (in vitro)

The stability of a compound in plasma or serum is also evaluated to identify any degradation that may occur independent of metabolic enzymes, for example, through hydrolysis by esterases present in the blood.

No specific data concerning the plasma or serum stability of this compound could be located.

Metabolite Identification and Profiling (in vitro)

Identifying the metabolites of a parent compound is essential to understand its complete metabolic pathway. This helps in assessing whether the metabolites are active or inactive, and whether they could be responsible for any observed toxicity.

High-Resolution Mass Spectrometry for Metabolite Characterization

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to identify and structurally elucidate metabolites formed during in vitro incubations. researchgate.net It provides accurate mass measurements that help in determining the elemental composition of the metabolites.

There are no published studies that have utilized high-resolution mass spectrometry to identify the metabolites of this compound. Consequently, a table of potential metabolites and their biotransformations cannot be generated.

Determination of Sites of Metabolism

Pinpointing the exact location on a molecule where metabolic changes occur (the "soft spots") is a key objective of metabolite identification studies. This information is invaluable for medicinal chemists, as it can guide structural modifications to improve the compound's metabolic stability and pharmacokinetic properties.

As no metabolite identification studies for this compound have been published, the sites of metabolism for this compound are unknown.

Enzyme Reaction Phenotyping (in vitro)

Enzyme reaction phenotyping aims to identify the specific enzymes, most commonly CYP isoforms, that are responsible for the metabolism of a drug candidate. researchgate.netmdpi.com This is critical for predicting drug-drug interactions, where co-administered drugs might inhibit or induce the same metabolic enzyme, leading to altered drug exposure and potentially adverse effects. researchgate.net This is often done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. researchgate.netmdpi.com

No data from enzyme reaction phenotyping studies for this compound are available in the public literature. Therefore, it is not possible to specify which cytochrome P450 enzymes are involved in its metabolism.

Cytochrome P450 (CYP) Isoform Contributions

Cytochrome P450 (CYP) enzymes are a primary family of enzymes involved in the Phase I metabolism of many xenobiotics, including pharmaceuticals. wikipedia.orgmdpi.comdynamed.com These enzymes catalyze a variety of oxidative reactions. mdpi.comdynamed.com The specific CYP isoforms that would be involved in the metabolism of this compound would need to be determined through in vitro experiments using human liver microsomes and recombinant human CYP enzymes.

Such studies typically involve:

Incubation with Human Liver Microsomes (HLM): This initial step would determine if the compound is metabolized by CYP enzymes and at what rate.

Reaction Phenotyping with Recombinant CYPs: To identify the specific CYP isoforms responsible for metabolism (e.g., CYP3A4, CYP2D6, CYP2C9, etc.), the compound would be incubated with a panel of individual, recombinantly expressed CYP enzymes. nih.gov

Without experimental data, the potential contribution of any specific CYP isoform to the metabolism of this compound is purely speculative.

Non-CYP Metabolic Pathways

In addition to CYP-mediated metabolism, a compound may be cleared through various non-CYP pathways. evotec.com These can include, but are not limited to, enzymes such as:

Flavin-containing monooxygenases (FMOs): These enzymes can oxidize nitrogen- and sulfur-containing compounds. evotec.combioivt.com

Aldehyde oxidases (AO): AO can metabolize heterocyclic rings containing nitrogen. nih.govnih.gov

Esterases: If the compound were an ester prodrug, carboxylesterases would be a primary metabolic route. evotec.com

Uridine diphosphate-glucuronosyltransferases (UGTs): These are Phase II enzymes that conjugate molecules with glucuronic acid to facilitate excretion. evotec.combioivt.com

To investigate these pathways for this compound, in vitro studies using subcellular fractions (like cytosol for AO) or specific enzyme preparations would be necessary. nih.gov For example, the use of selective inhibitors in hepatocyte incubations can help determine the fraction metabolized (fm) by a specific pathway. nih.gov

In Vitro-In Vivo Extrapolation (IVIVE) of Metabolic Parameters (theoretical considerations)

In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo pharmacokinetic properties of a compound from in vitro data. researchgate.netdntb.gov.ua This process is crucial in drug development for forecasting human clearance, potential drug-drug interactions, and inter-individual variability. researchgate.net

The theoretical workflow for establishing an IVIVE for the metabolic clearance of this compound would involve:

In Vitro Data Generation: The foundational step is to obtain robust in vitro data on the compound's metabolism. This would include determining the intrinsic clearance (CLint) in human liver microsomes or hepatocytes. researchgate.net

Scaling and Extrapolation: The in vitro CLint values are then scaled to predict the in vivo hepatic clearance (CLH). This requires physiological scaling factors such as liver weight, microsomal protein per gram of liver, and hepatic blood flow.

Model Refinement: The basic extrapolation can be refined by incorporating additional biological factors into physiologically based pharmacokinetic (PBPK) models. researchgate.netdntb.gov.ua These factors can include plasma protein binding, blood-to-plasma ratio, and the contribution of extrahepatic metabolism or transport proteins. researchgate.net

Validation: The predictive power of the IVIVE model is then ideally validated by comparing the predicted pharmacokinetic parameters with actual data obtained from in vivo studies in preclinical species and, eventually, in humans. researchgate.net

The success of IVIVE is highly dependent on the quality of the in vitro data and a thorough understanding of all the clearance mechanisms involved (e.g., both CYP and non-CYP pathways, as well as renal or biliary excretion). dntb.gov.uaresearchgate.net Without specific in vitro data for this compound, any IVIVE considerations remain purely theoretical.

Future Research Directions and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in 5-Amino-1-ethylpiperidin-2-one Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of drugs based on the this compound scaffold. mdpi.com These computational technologies offer the potential to dramatically accelerate research timelines and reduce costs by transforming vast datasets into predictive and actionable insights. clinmedkaz.orgmdpi.com

Furthermore, generative AI models can design novel derivatives of this compound from the ground up. mdpi.com By learning from existing structure-activity relationship (SAR) data, these models can propose new molecules with optimized affinity and selectivity for specific biological targets. receptor.ai This capability moves beyond simple screening to intelligent design, opening avenues for creating highly potent and specific therapeutic agents. The use of AI is becoming a critical component in modern medicinal chemistry to overcome challenges in drug discovery. mdpi.commdpi.com

Table 1: Applications of AI/ML in this compound Research

AI/ML Application Description Potential Impact
Predictive Modeling Use of algorithms to predict properties like bioactivity, toxicity, and pharmacokinetics (ADME/T) from the molecular structure. nih.gov Reduces the need for extensive initial lab testing, saving time and resources.
Generative Design Employs generative models to design novel derivatives with desired characteristics (e.g., enhanced potency, reduced off-target effects). mdpi.com Accelerates the hit-to-lead optimization process by proposing high-quality candidate molecules.
SAR Analysis Identifies subtle patterns in structure-activity relationship data that may not be apparent to human researchers. mdpi.com Deepens the understanding of the pharmacophore and guides more effective molecular modifications.

| Virtual Screening | Screens vast virtual libraries of this compound derivatives against protein targets to identify potential binders. receptor.ai | Narrows down the number of compounds for physical screening to the most promising candidates. |

Development of Advanced Screening Platforms for this compound Derivatives

Identifying lead compounds from large chemical libraries is a cornerstone of drug discovery. nuvisan.com For derivatives of this compound, the development and application of advanced screening platforms are crucial for efficiently identifying molecules with therapeutic potential. High-throughput screening (HTS) enables the rapid, automated testing of thousands to millions of compounds against a specific biological target. bmglabtech.com

These platforms can be configured to run a variety of assays tailored to the research question. nuvisan.com

Biochemical Assays: These can measure the direct interaction of this compound derivatives with a purified target protein, such as an enzyme or receptor, to determine binding affinity or inhibitory activity.

Cell-based Assays: These assays assess the effect of the compounds on whole cells, providing insights into cellular permeability and activity in a more biologically relevant context.

Phenotypic Screening: This approach involves testing compounds for their ability to induce a desired change in cellular phenotype (e.g., inhibiting cancer cell growth) without a priori knowledge of the specific molecular target. mdpi.com

The goal of these HTS campaigns is to identify "hits"—compounds that demonstrate the desired activity. bmglabtech.com These hits then serve as the starting point for more focused medicinal chemistry efforts to develop them into lead compounds with improved potency and drug-like properties. bmglabtech.com The integration of robotics, miniaturization, and sophisticated data analysis software makes HTS a powerful engine for discovering novel applications for scaffolds like this compound. bmglabtech.com While HTS can rapidly filter large libraries, it is the initial step, with identified hits requiring further validation and optimization. bmglabtech.comnih.gov

Table 2: Comparison of Advanced Screening Platforms

Platform Type Principle Advantages Common Readouts
High-Throughput Screening (HTS) Automated testing of large compound libraries against a biological target. bmglabtech.com Speed, scalability, identifies novel "hits". nuvisan.com Fluorescence, luminescence, absorbance.
Fragment-Based Screening (FBS) Identifies low-molecular-weight fragments that bind to a target; hits are then grown or linked. nuvisan.com Higher hit rates, explores chemical space efficiently. X-ray crystallography, NMR, SPR.
High-Content Screening (HCS) Automated microscopy and image analysis to measure multiple phenotypic parameters in cells. Provides multiparametric data in a cellular context. Changes in morphology, protein localization.

| Virtual Screening | Computational simulation of compound binding to a target's active site. receptor.ai | Cost-effective, screens massive virtual libraries rapidly. | Docking scores, binding energy calculations. |

Exploration of Novel Therapeutic Modalities Inspired by this compound Scaffolds

The versatility of the piperidinone chemical scaffold provides a foundation for exploring novel therapeutic modalities that go beyond traditional enzyme inhibition. nih.govprayoga.org.in By strategically modifying the this compound structure, researchers can design molecules with innovative mechanisms of action, potentially addressing diseases that have been difficult to treat with conventional small molecules.

One emerging area is the development of covalent inhibitors . These compounds contain a reactive functional group that forms a permanent covalent bond with the target protein, leading to prolonged and potent target engagement. nomuraresearchgroup.com This can be particularly advantageous for targeting proteins that have been traditionally considered "undruggable." nomuraresearchgroup.com

Another promising approach is the design of dual-target or multi-target inhibitors . Many complex diseases, such as cancer and inflammatory conditions, involve multiple signaling pathways. nih.gov A single molecule based on the this compound scaffold could be engineered to simultaneously inhibit two or more key proteins, potentially offering superior efficacy and a lower likelihood of drug resistance compared to combination therapies. nih.gov

Furthermore, the scaffold could be incorporated into Proteolysis Targeting Chimeras (PROTACs) . researchgate.net PROTACs are bifunctional molecules that recruit a specific target protein to the cell's own protein degradation machinery, leading to the target's destruction rather than just its inhibition. This modality represents a powerful way to eliminate disease-causing proteins entirely. researchgate.net The exploration of these advanced modalities could unlock new therapeutic applications for derivatives of this compound. researchgate.netoup.com

Table 3: Novel Therapeutic Modalities for Piperidinone-Based Scaffolds

Therapeutic Modality Mechanism of Action Potential Advantages
Covalent Inhibitors Forms an irreversible covalent bond with the target protein. nomuraresearchgroup.com High potency, prolonged duration of action, can target challenging proteins. nomuraresearchgroup.com
Dual-Target Inhibitors A single molecule designed to inhibit two distinct biological targets simultaneously. nih.gov Potential for enhanced efficacy, reduced risk of resistance, simplified treatment regimens.
PROTACs Induces the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. researchgate.net Can eliminate target proteins entirely, effective at low concentrations, can target non-enzymatic proteins.

| Allosteric Modulators | Binds to a site on the target protein other than the active site to modulate its function. | High specificity, can fine-tune protein activity rather than just blocking it. |

Advances in Synthetic Biology for this compound Production

In nature, many piperidine (B6355638) alkaloids are biosynthesized from amino acids like lysine. rsc.orgresearchgate.net Researchers can harness this principle by engineering microorganisms, such as bacteria or yeast, to express the necessary enzymatic pathways for producing the desired compound. This process, known as metabolic engineering, involves introducing genes from various organisms to create a novel production pathway within a host microbe.

The potential benefits of a synthetic biology approach are numerous. It can lead to:

Greener Chemistry: Biocatalytic processes typically occur in water under mild conditions, reducing the reliance on harsh solvents and reagents.

Improved Stereoselectivity: Enzymes are often highly stereospecific, which is crucial for producing a single, desired isomer of a chiral molecule like this compound, a critical factor for pharmacological activity.

Consolidated Production: A multi-step chemical synthesis could potentially be condensed into a single fermentation process, simplifying production and reducing costs.

While creating a complete de novo pathway for a specific synthetic compound like this compound is a significant challenge, the foundational tools of synthetic biology—including gene synthesis, enzyme engineering, and metabolic modeling—are rapidly advancing, making this a viable and exciting future direction for research.

Collaborative and Multidisciplinary Approaches in Piperidinone Research

The complexity of modern drug discovery necessitates a shift away from siloed research efforts towards highly collaborative and multidisciplinary models. acs.orgrroij.com The successful investigation and development of compounds like this compound will depend on the integration of expertise from a wide range of scientific disciplines. triiprograms.org

This collaborative ecosystem brings together:

Medicinal and Synthetic Chemists: To design and synthesize novel derivatives and optimize reaction pathways. prayoga.org.inrroij.com

Biologists and Pharmacologists: To develop and run screening assays, elucidate mechanisms of action, and evaluate efficacy in disease models. usc.gal

Computational Scientists: To apply AI/ML models for predictive analysis, virtual screening, and data management. researchgate.net

Structural Biologists: To determine the three-dimensional structures of the compound bound to its target, guiding rational drug design.

Such multidisciplinary research is often fostered in specialized research centers that bring together academic institutions and industry partners. triiprograms.orgusc.gal This approach not only pools diverse expertise but also facilitates the translation of basic scientific discoveries into tangible therapeutic applications. usc.gal For a specific molecule like this compound, this collaborative framework is essential to navigate the multifaceted challenges of drug discovery, from initial hit identification to preclinical development. acs.orgunisi.it

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